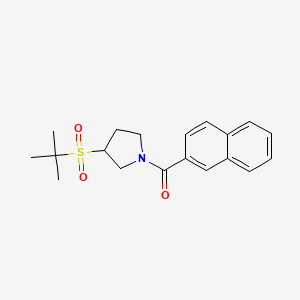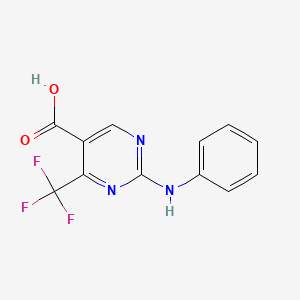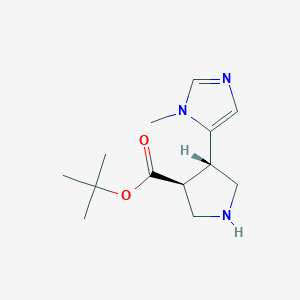
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone, also known as TPSN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the growth and proliferation of cancer cells, making TPSN a promising candidate for cancer therapy.
Scientific Research Applications
Organic Synthesis Techniques
Research has explored the versatility of sulfones in facilitating various chemical transformations. For instance, the condensation of sulfones with ketones or aldehydes can yield a diverse array of products, indicating the potential of sulfone-containing compounds like "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(naphthalen-2-yl)methanone" in complex organic synthesis scenarios (Garst et al., 2006). These reactions highlight the utility of such compounds in constructing cyclic and acyclic structures that could be valuable in various chemical industries.
Material Development
The creation of novel materials, especially for high-performance applications, is another area where this compound shows potential. For instance, naphthalene-ring containing compounds have been used to synthesize thermally stable polyamides with good solubility and inherent viscosities, making them suitable for use in environments requiring high thermal resistance (Mehdipour-Ataei et al., 2005). This suggests possible applications of "this compound" in developing materials for extreme conditions.
Pharmaceutical Research
While the direct application of "this compound" in pharmaceutical research wasn't explicitly found in the provided studies, the synthesis and functionalization of related naphthalene compounds indicate potential utility in drug development. Compounds with similar structures have been evaluated for anticancer properties, suggesting that further exploration could uncover biomedical applications (Gouhar & Raafat, 2015).
Fuel Cell and Energy Applications
The development of catalyst supports for fuel cells, utilizing naphthalene sulfonic acid to enhance the dispersion and utilization of Pt nanoparticles, indicates the relevance of naphthalene-based compounds in energy technologies. This could imply potential uses for "this compound" in the creation or improvement of energy conversion devices (Zhao et al., 2008).
properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-19(2,3)24(22,23)17-10-11-20(13-17)18(21)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRPYRULCRTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)


![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)